molecular formula C9H11F3N2OS B6243011 imino(methyl){1-[6-(trifluoromethyl)pyridin-3-yl]ethyl}-lambda6-sulfanone CAS No. 946578-43-4

imino(methyl){1-[6-(trifluoromethyl)pyridin-3-yl]ethyl}-lambda6-sulfanone

Cat. No.: B6243011
CAS No.: 946578-43-4
M. Wt: 252.3
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Description

It belongs to the class of sulfoximines and is known for its effectiveness against sap-feeding insects such as aphids, whiteflies, and certain species of beetles . The compound is characterized by its high efficacy, broad spectrum of activity, and relatively low toxicity to non-target organisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imino(methyl){1-[6-(trifluoromethyl)pyridin-3-yl]ethyl}-lambda6-sulfanone involves several key steps:

    Starting Material: The synthesis begins with 3-chloromethyl-6-(trifluoromethyl)pyridine.

    Reaction with Sodium Methanethiolate: This intermediate reacts with sodium methanethiolate to form 3-[1-(methylthio)methyl]-6-(trifluoromethyl)pyridine.

    Formation of Sulfoximine: The resulting compound is then reacted with cyanamide in the presence of iodine to form methyl[1-(2-trifluoromethylpyridin-5-yl)ethyl]-N-cyanosulfoximine.

    Oxidation and Methylation: Finally, the compound undergoes oxidation and methylation to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the same steps mentioned above but optimized for higher yields and purity. The process includes rigorous control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Imino(methyl){1-[6-(trifluoromethyl)pyridin-3-yl]ethyl}-lambda6-sulfanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various sulfone and sulfide derivatives, which can be further utilized in different chemical applications.

Scientific Research Applications

Imino(methyl){1-[6-(trifluoromethyl)pyridin-3-yl]ethyl}-lambda6-sulfanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of imino(methyl){1-[6-(trifluoromethyl)pyridin-3-yl]ethyl}-lambda6-sulfanone involves its interaction with the nicotinic acetylcholine receptors (nAChRs) in insects. The compound binds to a unique site on these receptors, leading to overstimulation and eventual paralysis of the insect. This mode of action is distinct from other classes of insecticides, making it effective against pests that have developed resistance to other chemicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imino(methyl){1-[6-(trifluoromethyl)pyridin-3-yl]ethyl}-lambda6-sulfanone is unique due to its specific binding site on nAChRs, which reduces the likelihood of cross-resistance with other insecticides. Additionally, its broad spectrum of activity and relatively low toxicity to non-target organisms make it a valuable tool in pest management .

Properties

CAS No.

946578-43-4

Molecular Formula

C9H11F3N2OS

Molecular Weight

252.3

Purity

95

Origin of Product

United States

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